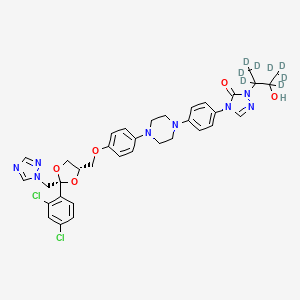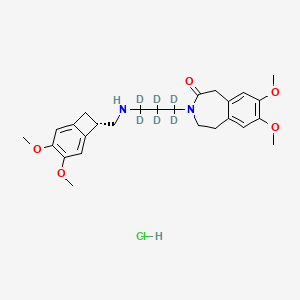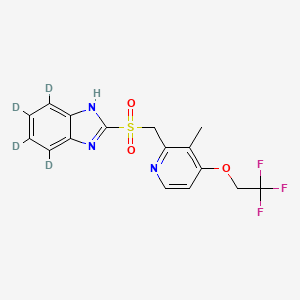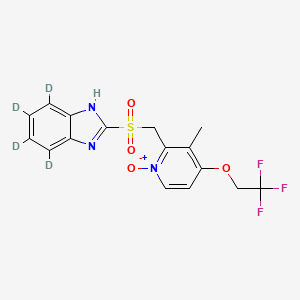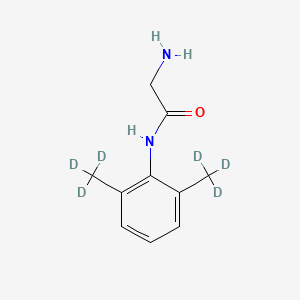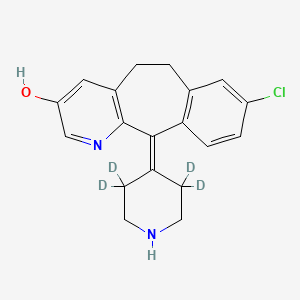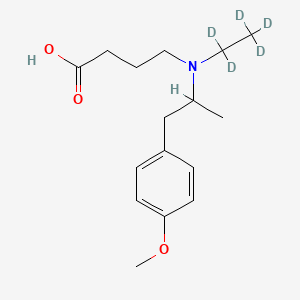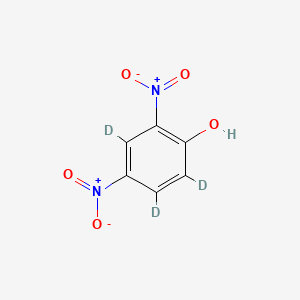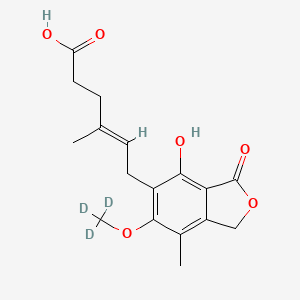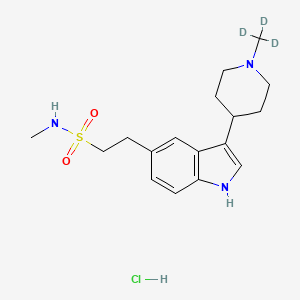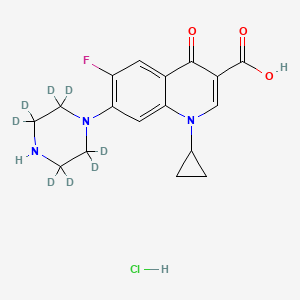
Ursodeoxycholic Acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ursodeoxycholic acid (UDCS) is a cell protectant used extensively to mitigate hepatic and biliary diseases . It has specific activities that range from reduction of cholesterol absorption, cholesterol gallstone dissolution to suppression of immune response .
Synthesis Analysis
Chemical synthesis of UDCA is environmentally unfriendly with low yields . Biological synthesis of UDCA by free-enzyme catalysis or whole-cell synthesis using inexpensive and readily available chenodeoxycholic acid (CDCA), cholic acid (CA), or lithocholic acid (LCA) as substrates is being developed . The free enzyme-catalyzed one-pot, one-step/two-step method uses hydroxysteroid dehydrogenase (HSDH); whole-cell synthesis mainly uses engineered bacteria (mainly Escherichia coli) expressing the relevant HSDHs .
Molecular Structure Analysis
Ursodeoxycholic Acid-d5 has a molecular formula of C24H35D5O4 and a molecular weight of 397.6 . It is a steroid compound with pharmacological properties .
Chemical Reactions Analysis
In a pH-modified extended-release formulation of UDCA, the solubility of UDCA was increased to 8 mg/mL with a sustained dissolution for 12 h . The spray-dried formulation exhibited amorphous states without molecular interaction among UDCA, Na2CO3, and HPMC .
Physical And Chemical Properties Analysis
Ursodeoxycholic Acid-d5 is a powder with a molecular weight of 392.57 . It has a melting point of 200 - 205°C .
Aplicaciones Científicas De Investigación
Cytoprotective and Anti-apoptotic Effects
Ursodeoxycholic acid (UDCA) has been recognized for its cytoprotective and anti-apoptotic effects in the treatment of liver disorders, particularly cholestatic liver diseases. It helps in prolonging survival in primary biliary cirrhosis and improving biochemical parameters in various cholestatic disorders like primary sclerosing cholangitis, intrahepatic cholestasis of pregnancy, cystic fibrosis, and cholestasis induced by total parenteral nutrition (Trauner & Graziadei, 1999).
Immunomodulatory Effects
UDCA has demonstrated significant immunomodulatory effects. It has been shown to alter immune responses, providing a potential therapeutic benefit in primary biliary cirrhosis and other liver diseases. The biochemical and physiological aspects of these effects have been increasingly explored (Yoshikawa et al., 1992).
Bone Mineral Density and Vitamin D Status
Studies have shown that UDCA can positively impact bone mineral density and vitamin D status. It reduces vitamin D deficiency and is an effective measure to prevent osteopenia, especially in patients with gallstone disease (Koricheva Es, Il'chenko Aa, & Drozdov Vn, 2010).
Role in Metabolic Syndrome and Related Disorders
UDCA has been identified for its role in the treatment of metabolic syndrome, diabetes, obesity, atherosclerosis, liver disease, and potentially cancer processes. This is attributed to its interaction with TGR5, a G-protein-linked membrane bile acids receptor (Zhuravlyova & Shekhovtsova, 2018).
Chemopreventive Agent in Colorectal Neoplasia
UDCA has been studied as a chemopreventive agent in colorectal neoplasia, particularly in patients with ulcerative colitis and primary sclerosing cholangitis. It significantly decreases the risk of developing colorectal dysplasia or cancer in these patients (Pardi et al., 2001).
Hepatoprotective Effects and Metabolic Pathways
UDCA exhibits hepatoprotective effects, regulated via the phenylalanine/tyrosine pathway and microbiome remodeling. This suggests its potential in treating liver dysfunction through altering specific metabolic pathways and bacterial populations (Kim et al., 2018).
Safety And Hazards
Direcciones Futuras
According to available data, UDCA seems to have some benefits in the treatment and prevention of drug-induced liver injury (DILI) . It has also been found that UDCA can improve damaged mitochondrial function and exert neuroprotective effects in the treatment of progressive neurological diseases . Further clinical evidence is being accumulated for the other diseases, making UDCA a promising treatment for neurodegenerative diseases .
Propiedades
Número CAS |
93701-18-9 |
|---|---|
Nombre del producto |
Ursodeoxycholic Acid-d5 |
Fórmula molecular |
C24H35O4D5 |
Peso molecular |
397.61 |
Apariencia |
White to Pale Yellow Solid |
melting_point |
>194°C (dec.) |
Pureza |
95% by HPLC; 98% atom D |
Números CAS relacionados |
128-13-2 (unlabelled) |
Sinónimos |
(3α,5β,7β)-3,7-Dihydroxycholan-24-oic Acid-d5; Ursodiol-d5; 7β-Hydroxylithocholic Acid-d5; 17β-(1-Methyl-3-carboxypropyl)etiocholane-3α,7β-diol-d5; Actigall-d5; Adursal-d5; Cholit-Ursan-d5; Delursan-d5; Desocol-d5; Destolit-d5; Deursil-d5; Ursodamor-d5 |
Etiqueta |
Ursodiol Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



